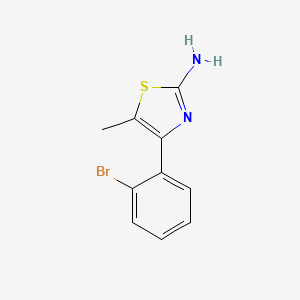

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine

Description

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is a brominated thiazole derivative characterized by a 2-bromophenyl substituent at the 4-position and a methyl group at the 5-position of the thiazole ring. Its structural features, including the electron-withdrawing bromine atom and the planar thiazole ring, influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-(2-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQGFXMDMDFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted phenylthiazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been shown to inhibit enzymes associated with microbial resistance, suggesting potential therapeutic applications in combating infections.

- Anticancer Properties : The compound has demonstrated efficacy in inducing apoptosis in cancer cells by altering gene expression related to cell survival and proliferation. Studies have revealed its ability to influence cellular signaling pathways, which could be leveraged in cancer therapies .

-

Biochemical Research

- Enzyme Inhibition : this compound interacts with specific enzymes, potentially serving as an inhibitor in biochemical pathways. For instance, it may target acetylcholinesterase, influencing neurotransmitter levels and offering neuroprotective effects.

- Cellular Effects : The compound's influence on cellular processes includes modulation of gene expression and cellular metabolism, highlighting its role in regulating various biological functions.

-

Industrial Applications

- Material Science : Due to its unique chemical structure, this compound can be utilized in developing new materials and chemical processes. Its reactivity allows for extensive derivatization, making it valuable in synthetic chemistry.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through specific molecular pathways, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Mechanism

Research focused on the antimicrobial properties of this compound demonstrated its ability to inhibit key enzymes involved in bacterial resistance mechanisms. This suggests that it could be developed into a novel antibiotic that addresses the growing concern of antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers: Bromine Substitution

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives ():

- Bromine at the para position of the phenyl ring.

- Example: N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Compound p5, C₁₆H₁₀N₂SBr₂):

- Melting point: 62–64°C; Yield: 69% .

4-(3,4-Dimethylphenyl)-5-methylthiazol-2-ylamine (PI-23940, ):

Functional Group Variations

- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (): Thiadiazole core with a thiol (-SH) group and Schiff base (-CH=N-) linkage. Higher yield (82%) compared to thiazole derivatives, attributed to the stability of the Schiff base intermediate .

Physicochemical Properties

Key Observations :

- Bromine substitution increases molar mass and may enhance halogen bonding, influencing crystal packing and solubility.

- Methyl groups (e.g., at the 5-position of thiazole) improve metabolic stability but reduce polarity .

Crystallographic and Spectroscopic Data

Crystal Structures :

Spectroscopic Signatures :

Biological Activity

4-(2-Bromophenyl)-5-methylthiazol-2-ylamine (CAS No. 1514286-15-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2S, characterized by the presence of a bromophenyl group and a thiazole ring. The thiazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, some thiazole derivatives have shown efficacy comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Thiazole Derivative A | Escherichia coli | |

| Thiazole Derivative B | Pseudomonas aeruginosa |

Anticonvulsant Activity

Thiazole-based compounds have been explored for their anticonvulsant properties. In particular, structural modifications involving brominated phenyl groups have been associated with enhanced anticonvulsant activity. For example, compounds derived from thiazoles demonstrated significant protective effects in animal models of epilepsy .

Case Study: Anticonvulsant Efficacy

In a study evaluating various thiazole derivatives, this compound was tested alongside analogs in seizure models. The results indicated that certain modifications led to improved efficacy, with some derivatives achieving median effective doses significantly lower than standard treatments .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in metabolic pathways or modulate receptor signaling, leading to its observed pharmacological effects.

Potential Targets

- Enzymatic Inhibition : Interaction with enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : Binding to neurotransmitter receptors implicated in seizure activity.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with thiazole derivatives like this compound. Studies are focusing on:

- Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure influence biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Clinical Trials : Progressing towards human trials to assess therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 4-(2-Bromophenyl)-5-methylthiazol-2-ylamine?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A bromophenyl-substituted thioamide intermediate can react with α-haloketones (e.g., chloroacetone) under basic conditions to form the thiazole core. For example, analogous bromophenyl thiazoles are synthesized by reacting 2-bromophenyl thiourea derivatives with halogenated ketones, followed by deprotection or functionalization of the amine group . Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification often involves column chromatography or recrystallization.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , and NMR (if applicable) confirm the structure, with the bromine atom causing distinct splitting patterns in aromatic protons.

- X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP (for visualization) are used to resolve the crystal structure, particularly to confirm the orientation of the bromophenyl group and methyl substitution on the thiazole ring .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak and fragmentation pattern.

Advanced: How can density functional theory (DFT) predict the reactivity of the bromine substituent in electrophilic substitution reactions?

Methodological Answer:

DFT calculations (e.g., using Gaussian or ORCA software) model the electron density distribution and Fukui indices to identify reactive sites. For the bromophenyl group, the bromine’s electron-withdrawing effect directs electrophilic attacks to specific positions on the aromatic ring. Computational studies on analogous compounds (e.g., brominated thiazoles) suggest that meta-directing effects dominate, which can be validated experimentally using nitration or halogenation reactions .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve this:

- Reproducibility Checks: Replicate assays under identical conditions (e.g., NIH/3T3 vs. HEK293 cells).

- Purity Validation: Use HPLC (>95% purity) and elemental analysis to rule out batch-to-batch variations.

- Mechanistic Studies: Compare binding affinities (e.g., SPR or ITC) to target proteins, as seen in studies of similar brominated heterocycles .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Crystallization challenges include:

- Poor Solubility: Use mixed solvents (e.g., DCM/hexane) or gradient cooling.

- Disorder in the Bromophenyl Group: Optimize crystal growth via vapor diffusion. Software like SHELXL refines anisotropic displacement parameters to resolve positional disorder .

- Twinned Crystals: Test multiple space groups (e.g., P/c vs. P) using WinGX for data integration .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C to prevent debromination.

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers.

- Degradation Analysis: Monitor via periodic TLC or NMR, as brominated aromatics are prone to hydrolysis under acidic conditions.

Advanced: How does the methyl group at position 5 influence the compound’s electronic properties?

Methodological Answer:

The methyl group donates electron density via hyperconjugation, altering the thiazole ring’s aromaticity. Cyclic voltammetry (CV) measurements show increased electron density at the C2-amine, enhancing nucleophilicity. Comparative studies with demethylated analogs (e.g., 5-H derivatives) reveal shifts in oxidation potentials and UV-Vis absorption maxima .

Advanced: What synthetic strategies enable selective functionalization of the C2-amine group?

Methodological Answer:

- Protection/Deprotection: Use Boc or Fmoc groups to temporarily block the amine during bromophenyl or methyl modifications.

- Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination introduces aryl or alkyl groups without disrupting the thiazole core, as demonstrated in related triazole systems .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity: Assume acute toxicity based on structurally similar brominated amines; use fume hoods and PPE (gloves, lab coats).

- Waste Disposal: Quench with a 10% sodium bicarbonate solution before disposal in halogenated waste containers.

Advanced: How can QSAR models optimize the bioactivity of derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models parameterize substituent effects (e.g., Hammett σ values for bromine) to predict bioactivity. For example, introducing electron-donating groups at the 5-methyl position could enhance binding to kinase targets, as seen in virtual screening of bromophenylthiazole libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.